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Compound of Interest

Compound Name: 4-Bromo-3-ethynylpyridine

Cat. No.: B15389667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-ethynylpyridine, a

heterocyclic compound of interest in synthetic chemistry and drug discovery. While specific

experimental data for this compound is limited in publicly available literature, this document

extrapolates its chemical properties, potential synthetic routes, and likely applications based on

the established chemistry of related bromo- and ethynyl-pyridines. This guide includes its CAS

Registry Number and IUPAC name, predicted physicochemical properties, a proposed

synthetic protocol, and a discussion of its potential role as a building block in the development

of novel therapeutics.

Compound Identification and Properties
4-Bromo-3-ethynylpyridine is a substituted pyridine ring, a structural motif prevalent in many

biologically active compounds. The presence of both a bromine atom and an ethynyl group

provides two reactive sites for further chemical modification, making it a potentially valuable

intermediate in organic synthesis.

Table 1: Physicochemical Properties of 4-Bromo-3-ethynylpyridine
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Property Value Source

IUPAC Name 4-Bromo-3-ethynyl-pyridine ChemBK

CAS Registry Number 1196146-05-0 ChemBK

Molecular Formula C₇H₄BrN ChemBK

Molecular Weight 182.02 g/mol ChemBK

Predicted Boiling Point 246.7 ± 25.0 °C ChemBK

Predicted Density 1.60 ± 0.1 g/cm³ ChemBK

Experimental Yield Not Available -

Melting Point Not Available -

Spectroscopic Data (¹H NMR,

¹³C NMR, IR, MS)
Not Available -

Proposed Synthesis: Sonogashira Coupling
The synthesis of aryl alkynes from aryl halides is commonly achieved through the Sonogashira

cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for

forming carbon-carbon bonds. Given the structure of 4-Bromo-3-ethynylpyridine, a plausible

synthetic route would involve the Sonogashira coupling of a suitable 4-bromopyridine precursor

with a protected or terminal alkyne.

General Experimental Protocol
The following is a generalized experimental protocol for a Sonogashira coupling reaction, which

could be adapted for the synthesis of 4-Bromo-3-ethynylpyridine. This protocol is based on

procedures for similar couplings involving bromopyridines.

Materials:

4-Bromo-3-aminopyridine (or other suitable 4-bromopyridine precursor)

Ethynyltrimethylsilane (or another protected acetylene)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Base (e.g., triethylamine, diisopropylethylamine)

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

Inert gas (e.g., nitrogen, argon)

Procedure:

To a dry reaction flask under an inert atmosphere, add the 4-bromopyridine precursor, the

palladium catalyst, and copper(I) iodide.

Dissolve the solids in the anhydrous solvent.

Add the base to the reaction mixture.

Introduce the ethynyltrimethylsilane dropwise at room temperature.

The reaction mixture is then typically heated to a temperature ranging from room

temperature to 100°C and monitored by thin-layer chromatography (TLC) or gas

chromatography (GC) for the consumption of the starting material.

Upon completion, the reaction is cooled to room temperature, and the solvent is removed

under reduced pressure.

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated.

The crude product is purified by column chromatography on silica gel.

If a protected alkyne was used, a subsequent deprotection step (e.g., with a fluoride source

like TBAF for a silyl-protected alkyne) would be necessary to yield the terminal alkyne, 4-
Bromo-3-ethynylpyridine.
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Potential Applications in Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry. The bromine atom on the

pyridine ring can serve as a handle for further functionalization through various cross-coupling

reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The ethynyl group is also a

versatile functional group that can participate in reactions like click chemistry (cycloadditions),

serve as a precursor to other functional groups, or act as a rigid linker in a larger molecule.

The structural motif of 4-Bromo-3-ethynylpyridine could be a key building block for the

synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The

pyridine core can mimic the hinge-binding region of ATP in the kinase domain, while the

substituents at the 3- and 4-positions can be elaborated to achieve potency and selectivity.

Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the proposed Sonogashira coupling reaction for the synthesis

of 4-Bromo-3-ethynylpyridine.
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To cite this document: BenchChem. [A Technical Guide to 4-Bromo-3-ethynylpyridine:
Synthesis, Properties, and Potential Applications]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15389667#cas-registry-number-and-
iupac-name-for-4-bromo-3-ethynylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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